

# Pharmacological Profile of 7'-Methoxy NABUTIE: A Technical Guide

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## Compound of Interest

Compound Name: 7'-Methoxy NABUTIE

Cat. No.: B593893

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## Introduction

**7'-Methoxy NABUTIE**, also known as 7'-MeO NABUTIE, is a synthetic aminoalkylindole derivative.[1] It is classified as a synthetic cannabinoid and is utilized as an analytical reference standard in research and forensic applications.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of **7'-Methoxy NABUTIE**, with a focus on its interaction with cannabinoid receptors. The information presented herein is primarily derived from the seminal study by Vasiljevik et al. (2013), where this compound is referred to as "compound 23". This compound was investigated for its potential therapeutic application in the study of alcohol abuse.

## Pharmacological Data

The pharmacological activity of **7'-Methoxy NABUTIE** has been characterized through radioligand binding assays and functional assays to determine its affinity and efficacy at human cannabinoid receptors CB1 and CB2.

## Cannabinoid Receptor Binding Affinities

The affinity of **7'-Methoxy NABUTIE** for the CB1 and CB2 receptors was determined using competitive radioligand binding assays with [<sup>3</sup>H]CP-55,940. The binding affinity is expressed as the inhibitor constant ( $K_i$ ), with lower values indicating a higher affinity.

Compound	Receptor	K <sub>i</sub> (nM)
7'-Methoxy NABUTIE (Compound 23)	hCB1	13.6 ± 1.8
hCB2	14.2 ± 2.1	

Table 1: Cannabinoid Receptor Binding Affinities of **7'-Methoxy NABUTIE**.

## Functional Activity at Cannabinoid Receptors

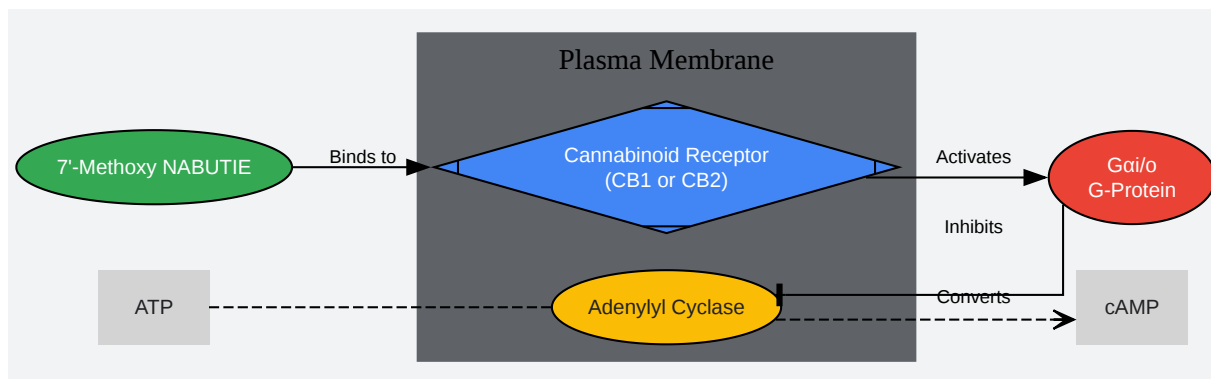
The functional activity of **7'-Methoxy NABUTIE** was assessed by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) accumulation in Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human CB1 or CB2 receptor. The data are presented as the maximal effect (E<sub>max</sub>) and the concentration producing 50% of the maximal effect (EC<sub>50</sub>).

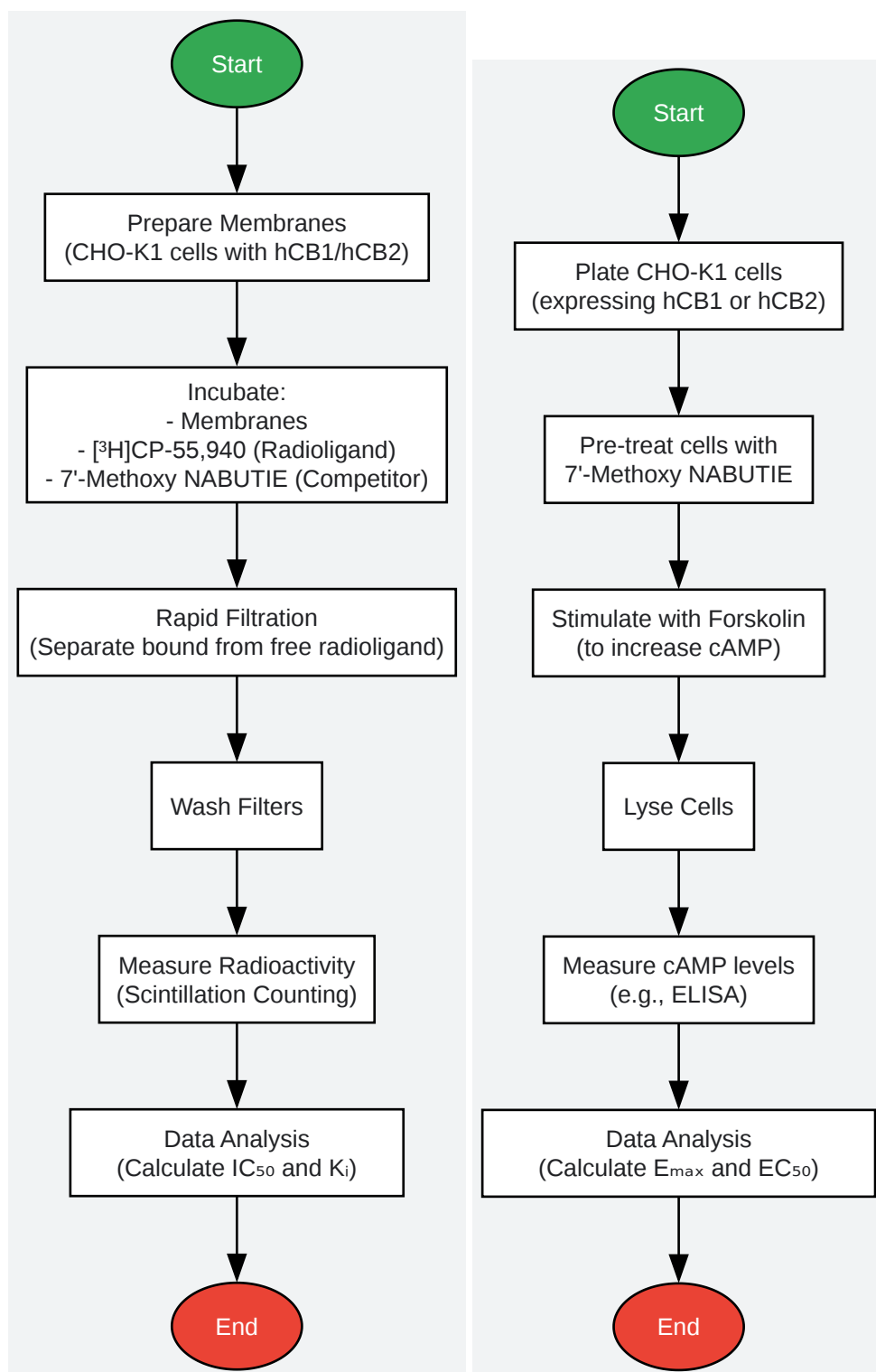
Compound	Receptor	Efficacy (E <sub>max</sub> , % inhibition of cAMP)	Potency (EC <sub>50</sub> , nM)
7'-Methoxy NABUTIE (Compound 23)	hCB1	43.0 ± 5.0	2.5 ± 0.9
hCB2	70.0 ± 8.0	7.9 ± 2.3	

Table 2: Functional Activity of **7'-Methoxy NABUTIE** at Cannabinoid Receptors.

## Mechanism of Action: Cannabinoid Receptor Signaling

**7'-Methoxy NABUTIE** acts as a ligand for cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, typically couple to the G<sub>i/o</sub> family of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The functional data for **7'-Methoxy NABUTIE**, demonstrating inhibition of cAMP accumulation, is consistent with this signaling pathway.





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## References

- 1. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tamara Vasiljevik - Google Scholar [scholar.google.com]
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